molecular formula C14H19NO2 B5889264 1-[3-(5-methyl-2-furyl)acryloyl]azepane

1-[3-(5-methyl-2-furyl)acryloyl]azepane

Cat. No.: B5889264
M. Wt: 233.31 g/mol
InChI Key: XSJWUXZZSKQSRS-CMDGGOBGSA-N
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Description

1-[3-(5-Methyl-2-furyl)acryloyl]azepane is a heterocyclic compound featuring a seven-membered azepane ring linked to an acryloyl group substituted with a 5-methylfuran moiety. The acryloyl group (CH₂=CH-C(O)-) is attached to the azepane’s nitrogen atom, while the 5-methyl-2-furyl substituent is bonded to the acryloyl’s β-carbon. This structural configuration introduces unique electronic and steric properties, making it a candidate for pharmacological and materials science applications.

Properties

IUPAC Name

(E)-1-(azepan-1-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-12-6-7-13(17-12)8-9-14(16)15-10-4-2-3-5-11-15/h6-9H,2-5,10-11H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJWUXZZSKQSRS-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related acryloyl-azepane derivatives and other heterocyclic systems to highlight substituent effects on physicochemical and biological properties.

Structural Analogues of Azepane Acryloyl Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties/Activities References
1-[3-(5-Methyl-2-furyl)acryloyl]azepane C₁₄H₁₉NO₂* 241.31* 5-Methylfuran Hypothesized antioxidant/ACE inhibition
1-[3-(2-Thienyl)acryloyl]azepane C₁₃H₁₇NOS 235.35 Thiophene Unknown bioactivity; sulfur enhances π-electron density
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane C₉H₁₃ClN₂S 240.73 Chlorothiazole Potential antimicrobial applications
1-{5-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]furan-2-sulfonyl}azepane C₁₃H₁₅F₃N₂O₄S 376.33 Trifluoromethyl oxazole High lipophilicity for CNS targeting

*Calculated based on structural composition.

Key Observations:

  • Thiophene in 1-[3-(2-thienyl)acryloyl]azepane offers greater polarizability due to sulfur’s larger atomic radius, which may influence binding affinity in enzyme inhibition .
  • Steric Considerations: Bulky substituents (e.g., trifluoromethyl oxazole in ) reduce conformational flexibility, whereas smaller groups like methylfuran balance steric hindrance and reactivity.

Non-Azepane Acryloyl Derivatives

Compound Name Molecular Formula Key Feature Biological Activity References
3-(5-Methyl-2-furyl)-1-(p-tolyl)-2-propen-1-one C₁₅H₁₄O₂ p-Tolyl substituent Crystallographically characterized; aromatic stacking interactions
Curcumin analog 3d (cyclopentanone derivative) C₂₂H₂₀O₆ Methoxy/hydroxy groups Potent ACE and tyrosinase inhibition
(E)-1-(4-hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one C₁₈H₁₈O₂ Radiolabeled with ⁹⁹ᵐTc Diagnostic imaging potential

Key Observations:

  • Substituent-Activity Relationships: Methoxy and hydroxy groups in curcumin analogs correlate with antioxidant and enzyme inhibition . The 5-methylfuran in the target compound may mimic these effects through electron donation.
  • Synthetic Pathways: Claisen-Schmidt condensation is a common method for acryloyl derivatives (e.g., ), suggesting scalability for the target compound’s production.

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